molecular formula C6H7ClN2O2 B2953516 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid CAS No. 1310379-35-1

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B2953516
CAS No.: 1310379-35-1
M. Wt: 174.58
InChI Key: ILQSSGJYVMTKRK-UHFFFAOYSA-N
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Description

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group at position 4 and a methyl group at position 1 of the pyrazole ring, with an acetic acid moiety attached at position 3.

Scientific Research Applications

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The acetic acid moiety may also play a role in its biological activity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid is unique due to the specific positioning of the chloro and methyl groups on the pyrazole ring, as well as the presence of the acetic acid moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-chloro-1-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQSSGJYVMTKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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